3-(3-Chloro-4-methylphenyl)benzonitrile
Overview
Description
3-(3-Chloro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClN and a molecular weight of 227.69 g/mol . It is also known by its IUPAC name, 3’-chloro-4’-methyl [1,1’-biphenyl]-3-carbonitrile . This compound is characterized by the presence of a chloro group and a methyl group attached to a biphenyl structure, with a nitrile group at the para position relative to the chloro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)benzonitrile typically involves the nitration of toluene to produce 4-nitrotoluene, followed by chlorination to yield 3-chloro-4-nitrotoluene. This intermediate is then subjected to a reduction reaction to form 3-chloro-4-methylaniline, which is subsequently converted to the desired benzonitrile through a Sandmeyer reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves the use of catalysts and solvents that facilitate the reactions while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 3-(3-Chloro-4-methylphenyl)benzylamine.
Oxidation: 3-(3-Chloro-4-methylphenyl)benzoic acid.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the biphenyl moiety.
3-Fluoro-4-methylbenzonitrile: Similar structure with a fluoro group instead of a chloro group.
3-(3-Chloro-4-methylphenyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3-(3-Chloro-4-methylphenyl)benzonitrile is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
3-(3-Chloro-4-methylphenyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Nitration of Toluene : This produces 4-nitrotoluene.
- Chlorination : The nitrotoluene is chlorinated to yield 3-chloro-4-nitrotoluene.
- Reduction : The nitro group is reduced to form 3-chloro-4-methylaniline.
- Sandmeyer Reaction : Finally, the aniline is converted to the benzonitrile derivative.
This compound has distinct physical and chemical properties due to its specific substitution pattern, making it valuable in various synthetic applications .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It can interact with receptors, potentially affecting signal transduction processes in cells.
These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Anticancer Properties : Studies indicate that derivatives of benzonitriles can induce apoptosis in cancer cells by regulating signaling pathways such as AKT/BIM. For instance, similar compounds have demonstrated cytotoxic effects against melanoma cells .
- Antimicrobial Effects : Some studies have evaluated the antimicrobial properties of related benzonitrile compounds, suggesting potential applications in treating infections .
Antitumor Activity
A study focused on the antitumor effects of benzofuroxan derivatives, which share structural similarities with this compound. These derivatives were shown to induce intrinsic apoptosis in melanoma cells through ROS generation and inhibition of AKT signaling pathways. The findings suggest that structural modifications can enhance the anticancer efficacy of similar compounds .
Anticonvulsant Activity
Another research effort investigated the anticonvulsant properties of various benzonitrile derivatives. Compounds structurally related to this compound were evaluated for their effectiveness in seizure models, showing promising results compared to standard anticonvulsants like valproate. This highlights the potential for developing new treatments for epilepsy based on benzonitrile structures .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro and methyl substitutions on phenyl rings | Anticancer, antimicrobial |
3-Chloro-4-methylbenzonitrile | Similar structure without biphenyl moiety | Limited studies on biological activity |
3-Fluoro-4-methylbenzonitrile | Fluoro instead of chloro group | Potentially different receptor interactions |
This table illustrates how variations in chemical structure can influence biological activity, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBIPJZPCKGXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718384 | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253679-13-9 | |
Record name | 3′-Chloro-4′-methyl[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253679-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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